2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine
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Overview
Description
2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . It is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a propylsulfonyl group at the 5-position, and an amino group at the 4-position .
Preparation Methods
The synthesis of 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-Methyl-5-(ethylsulfonyl)pyrimidin-4-amine and 2-Methyl-5-(butylsulfonyl)pyrimidin-4-amine share structural similarities but differ in the length of the alkyl chain attached to the sulfonyl group.
Properties
IUPAC Name |
2-methyl-5-propylsulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-4-14(12,13)7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXTZVYHLQJYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CN=C(N=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381061 |
Source
|
Record name | 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-09-2 |
Source
|
Record name | 2-Methyl-5-(propylsulfonyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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